![molecular formula C14H8Cl2N2O4 B7840924 8-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-6H-[1,3]dioxolo[4,5-g]chromen-6-one](/img/structure/B7840924.png)
8-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-6H-[1,3]dioxolo[4,5-g]chromen-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-6H-[1,3]dioxolo[4,5-g]chromen-6-one: is a complex organic compound that features a dichloro-imidazole group attached to a dioxolo-chromenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves multiple steps, starting with the preparation of the dichloro-imidazole moiety. This can be achieved through the reaction of imidazole with appropriate chlorinating agents under controlled conditions. The dioxolo-chromenone core is often synthesized through a series of reactions involving phenols and aldehydes, followed by cyclization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Large-scale reactions would be conducted in reactors designed to handle the specific requirements of the synthesis process, such as temperature control, stirring, and the use of inert atmospheres to prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The chromenone core can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be used to modify the imidazole ring or the chromenone core.
Substitution: : Substitution reactions can occur at the imidazole or chromenone rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to introduce different substituents, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of the chromenone core, reduced forms of the imidazole ring, and substituted derivatives with different functional groups.
Scientific Research Applications
8-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-6H-[1,3]dioxolo[4,5-g]chromen-6-one: has several scientific research applications:
Chemistry: : It can be used as a building block in the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in the study of biological processes.
Medicine: : Potential medicinal properties could be explored, such as antimicrobial or anticancer activities.
Industry: : It may find applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific biological targets and pathways. For example, if it has antimicrobial properties, it might inhibit bacterial enzymes or disrupt cell membranes. The exact molecular targets and pathways would need to be determined through experimental studies.
Comparison with Similar Compounds
8-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-6H-[1,3]dioxolo[4,5-g]chromen-6-one: can be compared to other similar compounds, such as:
Imidazole derivatives: : These compounds share the imidazole ring but may have different substituents or core structures.
Chromenone derivatives: : These compounds have the chromenone core but may lack the imidazole group or have different substituents.
The uniqueness of this compound lies in the combination of the dichloro-imidazole group with the dioxolo-chromenone core, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
8-[(4,5-dichloroimidazol-1-yl)methyl]-[1,3]dioxolo[4,5-g]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N2O4/c15-13-14(16)18(5-17-13)4-7-1-12(19)22-9-3-11-10(2-8(7)9)20-6-21-11/h1-3,5H,4,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVQVTYYCKJUNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CN4C=NC(=C4Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
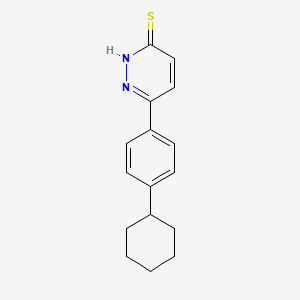
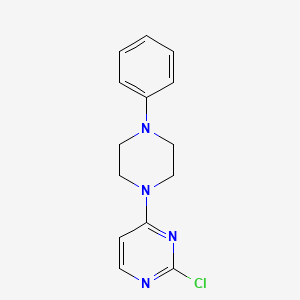
![2-(3,4-dihydro-1H-isoquinolin-2-yl)-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7840865.png)
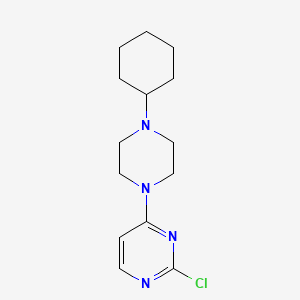
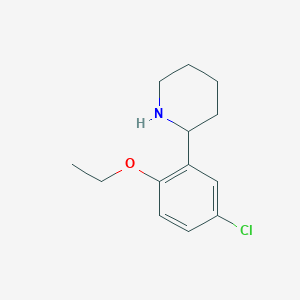
![8,8-dimethyl-5-(3-phenylmethoxyphenyl)-2-prop-2-enylsulfanyl-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7840897.png)
![2-{[4-(4-Methylpiperazin-1-yl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B7840898.png)
![(E)-2-cyano-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enamide](/img/structure/B7840899.png)
![2-[(4-methylphenyl)methylsulfanyl]-5-[2-(trifluoromethyl)phenyl]-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B7840902.png)
![4-Methyl-2-[(6-methylpyridin-3-yl)oxy]-1,3-thiazole-5-carboxylic acid](/img/structure/B7840909.png)
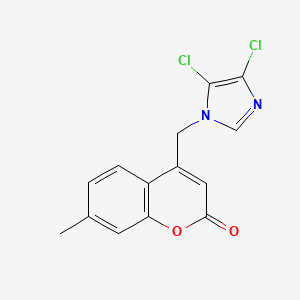
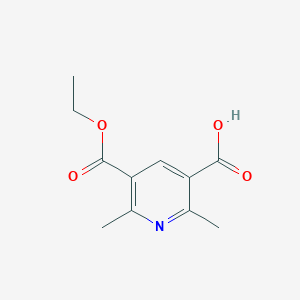
![2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfonyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B7840934.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-amine](/img/structure/B7840936.png)
